4-Amino-3-fluorophenol is an organic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol. It appears as a light yellow to brown solid and is characterized by its amino group (-NH₂) and hydroxyl group (-OH) attached to a fluorinated phenolic structure. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, including insecticides and herbicides. Its unique fluorine substitution enhances its lipophilicity, improving membrane permeability, which is crucial for biological activity .
The presence of both an amine and a phenol group in the molecule makes 4-Amino-3-fluorophenol a valuable intermediate for organic synthesis. The amine group can participate in condensation reactions to form new C-C bonds, while the phenol group can undergo various substitution reactions. This versatility could be useful in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.
The combination of the amine and the fluorophenyl group can potentially lead to interesting biological properties. The amine group can interact with biological receptors, while the fluorine atom can influence the molecule's metabolism and pharmacokinetics. Further research is needed to explore these possibilities, but 4-Amino-3-fluorophenol could serve as a starting point for the development of new drugs. PubChem:
The presence of the amino and the fluoro groups can potentially influence the self-assembly properties of 4-Amino-3-fluorophenol molecules. This could be useful in the design of new functional materials with specific properties, such as semiconductors or liquid crystals. However, more research is required to understand how these functional groups affect the molecule's behavior at the molecular level.
These reactions are essential for the synthesis of more complex molecules in medicinal chemistry and materials science .
4-Amino-3-fluorophenol exhibits significant biological activity, making it useful in various applications:
The synthesis of 4-amino-3-fluorophenol typically involves several steps:
4-Amino-3-fluorophenol finds applications across various fields:
Research into the interactions of 4-amino-3-fluorophenol with biological systems has revealed:
Several compounds share structural similarities with 4-amino-3-fluorophenol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminophenol | C6H7NO | Commonly used as an analgesic; lacks fluorine. |
| 2-Amino-5-fluorophenol | C6H7FNO | Exhibits different biological activities; fluorine at position 5. |
| 3-Amino-4-fluorophenol | C6H7FNO | Similar structure but different substitution pattern; used in dye synthesis. |
| 2-Fluoroaniline | C6H6FNH2 | Lacks hydroxyl group; used in dye manufacturing. |
The presence of the fluorine atom at the 3-position in 4-amino-3-fluorophenol significantly alters its chemical behavior compared to these similar compounds, enhancing its lipophilicity and biological activity while introducing specific safety considerations .
Irritant;Health Hazard;Environmental Hazard